molecular formula C5H9F3N2O B12431817 2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide

2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B12431817
M. Wt: 170.13 g/mol
InChI Key: FJJRKSLJBACRHQ-UHFFFAOYSA-N
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Description

2-(Methylamino)-N-(2,2,2-trifluoroethyl)acetamide is a fluorinated acetamide derivative characterized by a methylamino group at the α-position of the acetamide backbone and a trifluoroethyl substituent on the nitrogen atom. This compound is listed by CymitQuimica as a high-purity fluorinated intermediate (Ref: 10-F708105), though it is currently marked as discontinued . Its structure combines the electron-withdrawing trifluoroethyl group, which enhances metabolic stability and lipophilicity, with a methylamino moiety that may participate in hydrogen bonding.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9F3N2O

Molecular Weight

170.13 g/mol

IUPAC Name

2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide

InChI

InChI=1S/C5H9F3N2O/c1-9-2-4(11)10-3-5(6,7)8/h9H,2-3H2,1H3,(H,10,11)

InChI Key

FJJRKSLJBACRHQ-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)NCC(F)(F)F

Origin of Product

United States

Preparation Methods

Reductive Amination

Treatment of 2-amino-N-(2,2,2-trifluoroethyl)acetamide with formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) could yield the methylamino derivative.

Proposed Conditions

Reagent Solvent Temperature Catalyst
Formaldehyde Methanol 25°C NaBH3CN

Alkylation with Methyl Iodide

Direct alkylation using methyl iodide in the presence of a base (e.g., triethylamine) represents another viable route.

Proposed Conditions

Alkylating Agent Base Solvent Temperature
CH3I Et3N Dichloromethane 0–25°C

Case Study: Synthesis of Analogous Compounds

Experimental data from Ambeed highlight the use of 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride in coupling reactions with carboxylic acids. For instance, HATU-mediated amidation with 3-(5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)benzoic acid achieved a 41% yield. Adapting this method to a methylamino-containing carboxylic acid could yield the target compound.

Example Reaction

Carboxylic Acid Component Coupling Reagent Solvent Yield
Methylamino-acetic acid derivative HATU DMF Not tested

Challenges and Optimization Opportunities

  • Selectivity in Methylation : Avoiding over-alkylation (e.g., dimethylation) requires precise stoichiometric control.
  • Intermediate Stability : Boc-protected intermediates may degrade under acidic conditions, necessitating mild deprotection methods.
  • Catalyst Efficiency : Higher Pd/C loadings (10% vs. 5%) improve hydrogenolysis yields but increase costs.

Chemical Reactions Analysis

2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, leading to increased efficacy. The compound may inhibit enzyme activity or modulate receptor signaling pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Amino vs. Methylamino Substitutions

  • 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride (CAS 1171331-39-7): This analog replaces the methylamino group with a primary amine. The hydrochloride salt form improves aqueous solubility, which is critical for bioavailability in drug development .
  • N,N-Dimethyl-2-[(2,2,2-trifluoroethyl)amino]acetamide: Incorporates a dimethylamino group, reducing hydrogen-bonding capacity compared to the methylamino variant. This modification may alter membrane permeability or target binding .

Halogenated Derivatives

  • 2-Chloro-N-[2-(trifluoromethoxy)phenyl]acetamide (CAS 656227-27-9): Substitutes the trifluoroethyl group with a trifluoromethoxyphenyl ring.
  • 2-Chloro-N-[2,2,2-trichloro-1-(naphth-1-yl)ethyl]acetamide : Features a trichloroethyl-naphthyl group, significantly increasing molecular weight (MW: 370.07 g/mol) and lipophilicity. Such derivatives are often explored for pesticidal or antimicrobial activity due to halogen-induced reactivity .

Trifluoroethyl Group Modifications

Mercaptoethyl vs. Trifluoroethyl

  • 2,2,2-Trifluoro-N-(2-mercaptoethyl)acetamide (CAS 1869-45-0): Replaces the trifluoroethyl group with a mercaptoethyl chain.

Phenoxy-Trifluoroethyl Hybrids

  • 2-(4-Chloro-2-formylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide (CAS 923129-81-1): Integrates a chlorophenoxy moiety, increasing MW to 295.64 g/mol. The formyl group enables further functionalization via Schiff base chemistry .
  • 2-(4-Formyl-2,6-dimethylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide: Contains a dimethylphenoxy group, which may enhance π-π stacking interactions in protein binding .

Complex Spiro and Heterocyclic Derivatives

DDR1 Inhibitors

  • 2-(1'-Benzyl-4-bromo-2-oxo-spiro[indoline-3,4'-piperidine]-1-yl)-N-(2,2,2-trifluoroethyl)acetamide (Compound F): Exhibits a spiroindoline-piperidine core. This compound was synthesized with a 72.9% yield via nucleophilic substitution and demonstrates inhibitory activity against DDR1, a kinase implicated in fibrosis .
  • 2-(4-Oxo-1-phenyl-8-(1H-pyrazolo[3,4-b]pyridine-5-carbonyl)-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(2,2,2-trifluoroethyl)acetamide : Features a pyrazolo-pyridine fused system, likely enhancing ATP-competitive binding in kinases .

Molecular Weight and Lipophilicity

Compound MW (g/mol) LogP (Predicted) Notable Features
2-(Methylamino)-N-(trifluoroethyl)acetamide 184.16 ~1.2 Balanced lipophilicity
2-Chloro-N-[trifluoromethoxyphenyl]acetamide 253.60 ~3.0 High halogen content
Compound F 509.09 ~4.5 Spiro core, bromine atom

Biological Activity

2-(Methylamino)-N-(2,2,2-trifluoroethyl)acetamide, also known as 2-amino-N-(2,2,2-trifluoroethyl)acetamide, is a compound of significant interest in pharmaceutical and agrochemical research due to its unique structural features and biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and related case studies.

The compound contains a trifluoroethyl group which enhances its lipophilicity and biological activity. The presence of the methylamino group contributes to its interaction with various biological targets. Its structure can be represented as follows:

C5H8F3N1O1\text{C}_5\text{H}_8\text{F}_3\text{N}_1\text{O}_1

Research indicates that this compound acts primarily by modulating neurotransmitter systems and influencing metabolic pathways. Its biological activity is linked to the inhibition of specific enzymes involved in lipid metabolism and neurotransmitter release.

Key Mechanisms:

  • Inhibition of NAPE-PLD : The compound has been studied for its role as an inhibitor of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which is crucial in the biosynthesis of bioactive lipids. Inhibiting this enzyme can affect levels of endocannabinoids, thereby influencing pain, inflammation, and anxiety responses .
  • GABA Receptor Modulation : As a precursor in the synthesis of fluralaner, a veterinary insecticide, it interacts with GABA-gated chloride ion channels. This interaction suggests potential applications in neuropharmacology .

Biological Activity and Efficacy

The biological activity of this compound has been evaluated through various studies focusing on its efficacy in different models.

Table 1: Summary of Biological Activities

Activity TypeModel/MethodologyFindings
NAPE-PLD Inhibition HEK293T Cell AssayIC50 ≈ 10 μM; significant reduction in NAE levels
GABA Receptor Interaction In vitro assays on GABAergic neuronsEnhanced GABAergic signaling observed
Insecticidal Activity Fluralaner synthesisHigh efficacy against pests; safe for mammals

Case Studies

Several case studies have highlighted the therapeutic potential and safety profile of this compound.

  • Neuropharmacological Effects : A study demonstrated that administration of this compound resulted in decreased anxiety-like behavior in murine models when administered at doses around 30 mg/kg. This suggests potential applications in treating anxiety disorders by modulating endocannabinoid levels .
  • Veterinary Applications : As an intermediate for fluralaner production, it has shown remarkable insecticidal properties while maintaining a favorable safety profile for non-target species. This makes it an essential component in developing new veterinary pharmaceuticals aimed at controlling ectoparasites .

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